3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid
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Overview
Description
3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid is a complex heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid typically involves multi-step reactions. One common method includes the condensation of benzyl imidazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-Imidazole: Shares the imidazole core but lacks the pyridine ring.
Imidazo[1,5-A]Pyridine: Contains the pyridine ring but lacks the benzyl group.
1H-Imidazole-4-Carboxylic Acid: Similar structure but without the benzyl and pyridine components
Uniqueness
3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(24)16-15-8-4-5-9-22(15)17(20-16)14-11-21(12-19-14)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOSJJCXTYSVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C3=NC(=C4N3C=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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